molecular formula C16H13N5O4 B4114094 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide

2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide

Cat. No. B4114094
M. Wt: 339.31 g/mol
InChI Key: QXGSOPWVZSNJOQ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is a hydrazinecarboxamide derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to have anti-microbial activity against certain bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is the lack of knowledge regarding its exact mechanism of action.

Future Directions

There are several future directions for the use of 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide in scientific research. One potential direction is the development of new therapeutic agents based on the compound. Another direction is the investigation of its potential as a diagnostic tool for the detection of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.

Scientific Research Applications

2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

1-(1H-indole-3-carbonylamino)-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c22-15(13-9-17-14-7-2-1-6-12(13)14)19-20-16(23)18-10-4-3-5-11(8-10)21(24)25/h1-9,17H,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGSOPWVZSNJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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